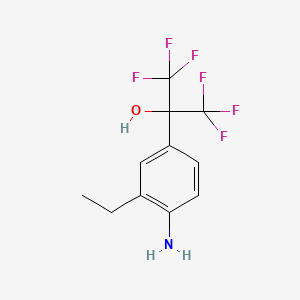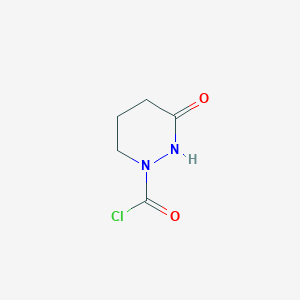
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is a nitrogen-containing heterocyclic compound It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of solvents such as methanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and exhibit diverse biological activities.
Triazole derivatives: Nitrogen-containing heterocycles with a five-membered ring structure.
Uniqueness
3-Oxotetrahydropyridazine-1(2H)-carbonyl chloride is unique due to its specific combination of a pyridazine ring and a carbonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
54945-01-6 |
|---|---|
Molekularformel |
C5H7ClN2O2 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
3-oxodiazinane-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2/c6-5(10)8-3-1-2-4(9)7-8/h1-3H2,(H,7,9) |
InChI-Schlüssel |
WEVQZSBISCBIHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NN(C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


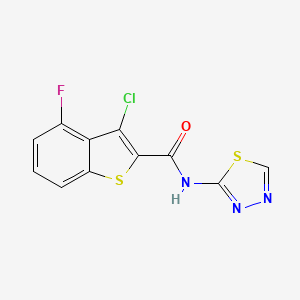
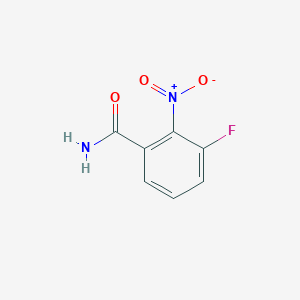

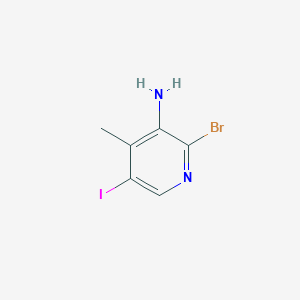
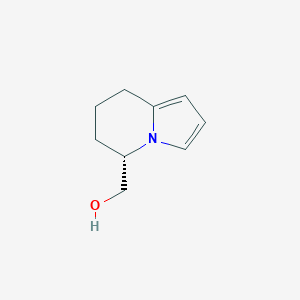
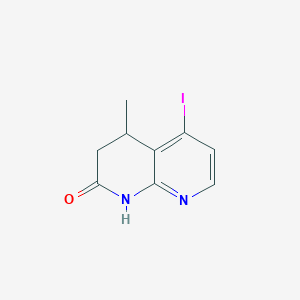
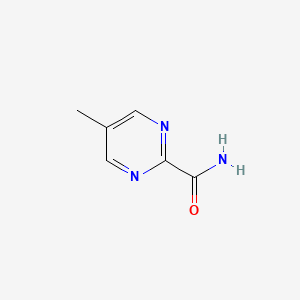
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)

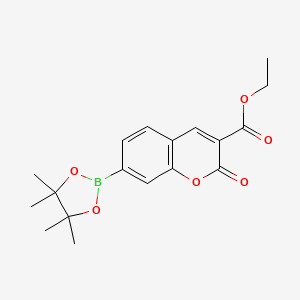
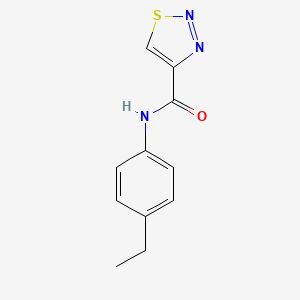
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)

